molecular formula C13H17FN2O2 B5677747 1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine

1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine

Cat. No. B5677747
M. Wt: 252.28 g/mol
InChI Key: KCKWIDWQMGXRMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine involves complex chemical reactions. For example, the condensation of specific thiazolidines with fluoro-morpholino and methylpiperazino phenylenediamines leads to region-isomeric quinoxalines, indicating the nuanced control of substituents in the synthesis process of related compounds (Mamedov et al., 2009). Furthermore, the electrochemical fluorination method has been utilized in synthesizing F-(1-hexahydroazepine-acetyl fluoride) and its derivatives, showcasing a method to introduce fluorine into similar structures (Abe et al., 2000).

Molecular Structure Analysis

The analysis of intermolecular interactions in related compounds through X-ray diffraction reveals the stabilization by various interactions such as O-H...S, C-H...F, and π...π interactions, highlighting the significant role these play in the crystalline solid structure (Panini et al., 2014). These studies provide insights into the molecular structure and stability of 1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine and its derivatives.

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of novel structures with different substituents. For instance, the synthesis and reactions of fused polycyclic nitrogen-containing heterocycles reveal the complexity and versatility of the chemical transformations possible with such compounds (Mamedov et al., 2009).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-15-6-8-16(9-7-15)13(17)10-18-12-5-3-2-4-11(12)14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKWIDWQMGXRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethan-1-one

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